Benzo[d]thiazol-2-yl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone
Description
Benzo[d]thiazol-2-yl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone is a synthetic benzothiazole-pyrrolidine hybrid compound characterized by a benzothiazole core linked to a pyrrolidine moiety substituted with a phenylsulfonylmethyl group. The phenylsulfonyl group in this compound may enhance metabolic stability and influence binding affinity to biological targets, as sulfonyl-containing groups are known to modulate pharmacokinetic properties .
Properties
IUPAC Name |
[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-(1,3-benzothiazol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c22-19(18-20-16-10-4-5-11-17(16)25-18)21-12-6-7-14(21)13-26(23,24)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIDXZLMIKMQPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=NC3=CC=CC=C3S2)CS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Benzo[d]thiazol-2-yl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone typically involves multiple steps. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as triethylamine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
Benzo[d]thiazol-2-yl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Anticonvulsant Activity
Research has demonstrated that derivatives of benzo[d]thiazol-2-yl compounds exhibit anticonvulsant properties. A study screening various benzo[d]thiazole derivatives revealed promising activity against seizures, with some compounds showing efficacy comparable to standard anticonvulsants like phenytoin and carbamazepine .
| Compound | ED50 (mg/kg) | Protective Index |
|---|---|---|
| Benzo[d]thiazol derivative 5b | 15.4 | 20.7 |
| Benzo[d]thiazol derivative 5q | 18.6 | 34.9 |
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent. Studies indicate that various benzo[d]thiazole derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antibiotics .
Anticancer Properties
Benzo[d]thiazole derivatives are being investigated for their anticancer activities. One study reported that certain derivatives induced apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and reactive oxygen species generation .
Case Study: Anticonvulsant Screening
In a controlled study, several synthesized benzo[d]thiazole derivatives underwent testing for anticonvulsant activity using the maximal electroshock seizure test (MES). The results indicated that specific modifications in the chemical structure significantly enhanced the anticonvulsant properties, suggesting a structure-activity relationship (SAR) that could guide future drug design .
Case Study: Antimicrobial Efficacy
A series of benzo[d]thiazole compounds were evaluated for their antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain compounds exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-2-yl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins . The compound’s anticancer properties may involve the inhibition of key enzymes and signaling pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Yield :
- Bulky substituents (e.g., cycloheptyl in 3e ) reduce yields (33%) compared to smaller groups (e.g., azepane in 4b , 57.5%) .
- Electron-withdrawing groups like sulfonyl (in the target compound) may require optimized conditions, as sulfonylations often involve reactive intermediates (e.g., sulfonyl chlorides) with variable efficiency .
Spectral Characterization :
- Mass spectrometry (MS) and high-resolution MS (HRMS) are critical for confirming molecular weights, as seen in 27 and 44 .
- Chiral HPLC is employed for enantiopurity assessment in malonate derivatives (e.g., 5fc , 82% enantiomeric purity) .
Physical State :
- Most analogs are solids, but lipophilic substituents (e.g., 44 ) result in oily forms, suggesting solubility challenges .
Functional Group Comparisons
Pyrrolidine vs. larger azepane rings (4b) . Azepane derivatives show higher yields (57.5% for 4b), possibly due to reduced steric hindrance during synthesis .
Sulfonyl vs. Malonate/Carboxamide :
- The phenylsulfonyl group in the target compound may improve metabolic stability compared to hydrolytically labile esters (e.g., 5fc ) .
- Carboxamide derivatives (e.g., 44 ) demonstrate compatibility with coupling agents, though yields are moderate (21%) .
Benzothiazole vs.
Biological Activity
Benzo[d]thiazol-2-yl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone, a compound with the CAS number 1448036-63-2, has garnered attention in recent years due to its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies and highlighting its potential therapeutic applications.
The compound's molecular formula is , with a molecular weight of 386.5 g/mol. Its structure features a benzo[d]thiazole moiety, which is known for its pharmacological significance.
| Property | Value |
|---|---|
| CAS Number | 1448036-63-2 |
| Molecular Formula | C₁₉H₁₈N₂O₃S₂ |
| Molecular Weight | 386.5 g/mol |
Antimicrobial Activity
Recent studies have indicated that benzo[d]thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also shown promise in anticancer research. In vitro studies reveal that it inhibits the proliferation of cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and disrupting cell cycle progression . The mechanism appears to involve the modulation of key signaling pathways associated with tumor growth.
Antioxidant Activity
Research indicates that benzo[d]thiazole derivatives possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on several enzymes. Notably, it shows potential as a tyrosinase inhibitor, which is relevant for skin pigmentation disorders and cosmetic applications .
Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of benzo[d]thiazole derivatives against clinical isolates. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting their potential as alternative therapeutic agents .
Study 2: Anticancer Mechanism
In a cell line study, this compound was found to induce apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. This suggests a mechanism that could be leveraged for developing new cancer therapies .
Q & A
Basic: What are the common synthetic routes for Benzo[d]thiazol-2-yl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyrrolidine-sulfonylmethyl intermediate. For example, reacting 2-(phenylsulfonylmethyl)pyrrolidine with sodium hydride (NaH) and methyl iodide in tetrahydrofuran (THF) to introduce substituents .
- Step 2: Coupling the benzo[d]thiazol-2-yl moiety. Acylation using benzo[d]thiazole-2-carboxylic acid derivatives (e.g., activated as acid chlorides) with the pyrrolidine intermediate in the presence of a coupling agent like HATU or DCC. Solvents such as anhydrous THF or dichloromethane are used under nitrogen .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves yield (reported 50-85% in analogous syntheses) .
Basic: Which spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): High-resolution ESI-MS or LC-HRMS validates molecular weight (e.g., [M+H]+ = ~450–470) and fragmentation patterns .
- Infrared (IR): Bands at ~1650 cm⁻¹ (C=O stretch) and ~1150 cm⁻¹ (S=O stretch) confirm functional groups .
Advanced: How to design experiments to study the structure-activity relationship (SAR) of this compound?
Methodological Answer:
- Variation of Substituents: Systematically modify the benzothiazole (e.g., introduce electron-withdrawing groups) or pyrrolidine-sulfonyl groups. Use Suzuki-Miyaura coupling or nucleophilic substitution to diversify substituents .
- Pharmacological Assays: Test derivatives against target proteins (e.g., orexin receptors, histamine H1/H4 receptors) using radioligand binding assays or cell-based functional assays (cAMP/calcium flux) .
- Computational Docking: Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes and identify key interactions (e.g., hydrogen bonds with sulfonyl groups) .
Advanced: How to address contradictions in pharmacological data across studies?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., buffer pH, cell line passage number) to minimize variability. Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
- Meta-Analysis: Compare data from structurally similar compounds (e.g., benzothiazole-pyrrolidine hybrids) to identify trends. For example, discrepancies in IC50 values may arise from differences in assay sensitivity or compound solubility .
- Crystallographic Validation: Resolve target-ligand co-crystal structures (e.g., using SHELX for X-ray refinement) to confirm binding poses and explain potency variations .
Advanced: What computational methods predict the reactivity or metabolic stability of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electron density maps (e.g., using B3LYP/6-31G* basis set) to identify reactive sites (e.g., sulfonyl group susceptibility to nucleophilic attack) .
- ADMET Prediction: Tools like SwissADME or MetaCore estimate metabolic stability (CYP450 interactions) and permeability (LogP ~3.5 suggests moderate blood-brain barrier penetration) .
- Molecular Dynamics (MD): Simulate solvation effects in explicit water models (AMBER force field) to assess conformational stability of the pyrrolidine ring .
Advanced: How to optimize reaction conditions to improve synthetic yield?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for acylation steps, which may enhance reactivity compared to THF .
- Catalyst Optimization: Use DMAP or 4Å molecular sieves to accelerate coupling reactions. For example, DMAP increases yields by 15–20% in benzothiazole acylations .
- Temperature Control: Lower temperatures (0–5°C) reduce side reactions during sulfonylation, while reflux (80°C) improves cyclization of the pyrrolidine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
